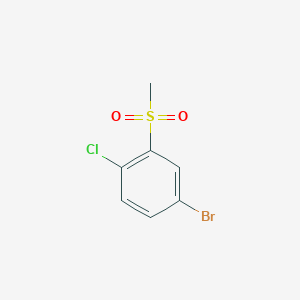

4-bromo-1-chloro-2-methanesulfonylbenzene

Description

Properties

IUPAC Name |

4-bromo-1-chloro-2-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAJNZXMJKNKCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 1 Chloro 2 Methanesulfonylbenzene and Its Precursors

Classical Aromatic Substitution Routes towards this compound

Classical methods for the synthesis of polysubstituted benzenes rely on fundamental electrophilic aromatic substitution and diazotization reactions. libretexts.orgpressbooks.pub The order of substituent introduction is critical and is dictated by the directing effects of the groups already present on the aromatic ring.

The synthesis of the key precursor, 1-bromo-4-chlorobenzene, can be achieved through the electrophilic halogenation of a monosubstituted benzene (B151609). For instance, the bromination of chlorobenzene (B131634) using bromine (Br₂) and a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) yields a mixture of products. youtube.com The chloro group is an ortho-, para-director, leading to the formation of both 1-bromo-4-chlorobenzene (para-isomer) and 1-bromo-2-chlorobenzene (B145985) (ortho-isomer).

Directly introducing the methanesulfonyl group onto 1-bromo-4-chlorobenzene via a Friedel-Crafts reaction with methanesulfonyl chloride (CH₃SO₂Cl) is generally inefficient. Friedel-Crafts reactions are severely hindered on strongly deactivated rings, such as those bearing two halogen atoms. libretexts.orgpressbooks.pub

A more viable and widely practiced classical approach involves the oxidation of a corresponding aryl thioether (sulfide). This transforms the synthesis of the target sulfone into the synthesis of its precursor, 4-bromo-1-chloro-2-(methylthio)benzene. A robust method to introduce a thiol group at a specific position involves the use of diazonium salts (Sandmeyer-type reaction). A synthetic route described for a related compound involves starting with 4-bromo-2-chloroaniline, converting it to a diazonium salt, and then reacting it to form 4-bromo-2-chlorobenzenethiol. nih.gov This thiol can then be methylated to give the thioether.

The final and often high-yielding step is the oxidation of the thioether to the sulfone. chemicalbook.com This transformation can be accomplished using a variety of oxidizing agents.

Table 1: Common Oxidizing Agents for Sulfide (B99878) to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Notes |

| Hydrogen Peroxide (H₂O₂) | Acetic acid or with a metal catalyst (e.g., Tantalum carbide). organic-chemistry.org | A common and environmentally benign oxidant. Selectivity for the sulfone over the sulfoxide (B87167) can be controlled by reaction conditions. organic-chemistry.org |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂), room temperature. organic-chemistry.org | A highly effective and selective oxidant for this transformation. |

| Sodium Periodate (NaIO₄) | Aqueous or alcoholic solvents, often with a catalyst like Ru/C. chemicalbook.com | Effective for achieving high yields of the sulfone. chemicalbook.com |

| Urea-Hydrogen Peroxide | Phthalic anhydride (B1165640), ethyl acetate. organic-chemistry.org | A stable, solid-phase oxidant that provides good yields of sulfones. organic-chemistry.org |

The oxidation is generally a clean and efficient reaction, making this multi-step classical pathway a feasible, if lengthy, method for obtaining this compound.

Modern Catalytic Approaches in the Synthesis of this compound

Modern synthetic methods offer powerful alternatives that can provide greater regioselectivity and efficiency, often under milder conditions than classical routes.

Transition-metal catalysis has revolutionized the formation of carbon-heteroatom bonds. Instead of relying on diazonium chemistry, a C-S bond can be formed directly via cross-coupling reactions. While the synthesis of diaryl sulfones is more commonly described, the principles can be applied to the formation of aryl methyl sulfones. nih.govnih.gov A plausible modern route would involve the coupling of a suitably activated dihalobenzene derivative with a methylthiol source, catalyzed by a transition metal such as palladium or copper. This would generate the 4-bromo-1-chloro-2-(methylthio)benzene precursor, which could then be oxidized as described previously. These methods often exhibit broad functional group tolerance and can lead to higher yields by avoiding harsh reagents.

The primary challenge in synthesizing this compound is controlling the regiochemistry of substitution. Modern techniques like directed ortho-metalation (DoM) or regioselective halogen-metal exchange offer precise solutions. organic-chemistry.org

A hypothetical but powerful strategy would be to use a directing group to facilitate metalation at the desired position. More directly, a regioselective halogen-metal exchange reaction on a 1,2-dibromo-4-chlorobenzene (B1583115) precursor could be employed. As demonstrated in related systems, reagents like isopropylmagnesium chloride can selectively replace one bromine atom with a magnesium-halide, which can then be quenched with an appropriate sulfur electrophile (e.g., dimethyl disulfide, S₂Me₂) to install the methylthio group. organic-chemistry.org This method allows for the formation of a C-S bond at a specific, otherwise unreactive, position on the ring.

This approach offers superior regiocontrol compared to classical electrophilic substitution, directly forming the key thioether precursor with the correct substitution pattern, which is then oxidized to the final sulfone product.

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound involves weighing the trade-offs between classical and modern approaches. The choice of pathway depends on factors such as starting material availability, scalability, cost, and the desired level of purity.

Table 2: Comparative Analysis of Synthetic Strategies

| Synthetic Strategy | Key Steps | Advantages | Disadvantages |

| Classical Route | Halogenation → Nitration → Reduction → Diazotization → Sulfenylation → Oxidation | Utilizes well-established, fundamental reactions. | Multi-step, potential for isomeric mixtures requiring purification, use of hazardous diazonium intermediates. |

| Modern Route | Regioselective Halogen-Metal Exchange → Sulfenylation → Oxidation | High regioselectivity, fewer steps to the key intermediate, avoids isomeric mixtures. organic-chemistry.org | Requires specific precursors (e.g., 1,2-dibromo-4-chlorobenzene), may involve air-sensitive organometallic reagents. |

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Solvent Effects and Reaction Condition Tuning

The choice of solvent and reaction conditions is critical in both the formation of the thioether precursor and its subsequent oxidation, influencing reaction rates, yields, and impurity profiles.

For the initial nucleophilic aromatic substitution, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP) are generally preferred. These solvents are effective at solvating the cation of the nucleophilic salt (e.g., Na+) without strongly solvating the nucleophile itself, thereby enhancing its reactivity. Temperature is also a key parameter; while elevated temperatures can increase the reaction rate, they may also lead to undesirable side reactions.

In the oxidation of the aryl methyl sulfide to the corresponding sulfone, the solvent can influence both the rate and the selectivity of the reaction. nih.gov For instance, the oxidation with hydrogen peroxide has been shown to be effective in glacial acetic acid. nih.gov The acidic nature of this solvent can sometimes suppress the formation of sulfone by-products. acsgcipr.org Other solvent systems, such as ethyl acetate, have been employed with reagents like urea-hydrogen peroxide and phthalic anhydride to achieve a clean conversion to the sulfone. researchgate.netorganic-chemistry.org The choice of oxidant and solvent can even allow for a switchable synthesis between the sulfoxide and the sulfone. acs.org

Table 1: Anticipated Solvent Effects on the Oxidation of 4-bromo-1-chloro-2-(methylthio)benzene

| Solvent System | Oxidizing Agent | Expected Outcome | Rationale |

| Glacial Acetic Acid | Hydrogen Peroxide | High conversion to sulfone | Effective solvent for H2O2 oxidations, promoting the reaction. nih.gov |

| Acetone/Water | Dimethyldioxirane | Potential for mechanistic shift | Solvent polarity can influence whether the reaction is concerted or stepwise. nih.govrsc.org |

| Ethyl Acetate | Urea-Hydrogen Peroxide / Phthalic Anhydride | Clean conversion to sulfone | This system is known to minimize the formation of sulfoxide intermediates. researchgate.netorganic-chemistry.org |

| Dichloromethane | m-Chloroperbenzoic acid (m-CPBA) | Good conversion, potential for sulfoxide intermediate | A common and effective oxidant, though careful stoichiometric control is needed. |

The tuning of reaction conditions, such as temperature and reaction time, is crucial for driving the oxidation to completion. Elevated temperatures generally accelerate the conversion of the intermediate sulfoxide to the final sulfone. nih.gov

Impurity Profile Analysis and Control in Synthetic Processes

A thorough understanding of potential impurities is vital for the development of a robust synthetic process for this compound.

In the first step, the synthesis of 4-bromo-1-chloro-2-(methylthio)benzene via nucleophilic aromatic substitution, potential impurities could arise from the displacement of the bromine atom instead of the intended chlorine atom, or from the substitution at the other chlorine position, leading to isomeric products. The relative reactivity of the halogens in SNAr reactions can be complex and substrate-dependent. Additionally, side reactions such as the formation of diaryl sulfides could occur. Control of these impurities can be achieved through careful selection of the starting material and optimization of reaction conditions to favor the desired regioselectivity.

The most significant impurity in the oxidation step is the partially oxidized intermediate, 4-bromo-1-chloro-2-(methylsulfinyl)benzene (the corresponding sulfoxide). bohrium.comrsc.org The formation of sulfone from sulfide proceeds via this sulfoxide, and incomplete reaction will result in its presence in the final product. To minimize this impurity, an excess of the oxidizing agent and sufficient reaction time and/or temperature are typically employed. acsgcipr.org However, the use of a large excess of oxidant should be carefully managed to prevent potential side reactions or the formation of other oxidative by-products. The presence of electron-withdrawing groups on the aromatic ring can sometimes make the final oxidation from sulfoxide to sulfone more challenging. acs.org

Table 2: Potential Impurities and Control Strategies

| Synthetic Step | Potential Impurity | Control Strategy |

| Nucleophilic Aromatic Substitution | Isomeric (methylthio)benzenes | Judicious choice of starting dihalobenzene; optimization of temperature and reaction time. |

| Nucleophilic Aromatic Substitution | Diaryl sulfides | Control of stoichiometry and reaction conditions. |

| Oxidation | 4-bromo-1-chloro-2-(methylsulfinyl)benzene | Use of a slight excess of oxidizing agent; ensure sufficient reaction time and/or temperature; monitor reaction progress by techniques like TLC or HPLC. acsgcipr.org |

| Oxidation | Over-oxidized by-products | Careful control of oxidant stoichiometry and reaction temperature. |

Development of One-Pot Synthesis Strategies

The development of a one-pot synthesis for this compound from a dihalobenzene precursor presents an attractive approach from an efficiency and green chemistry perspective. nih.govnih.gov Such a strategy would involve the initial nucleophilic aromatic substitution followed by in-situ oxidation of the intermediate thioether without its isolation.

The primary challenge in developing a one-pot process lies in the compatibility of the reagents and conditions for both steps. The nucleophilic thiomethoxide used in the first step is a reducing agent and would be readily oxidized by the oxidant intended for the second step. Therefore, a sequential one-pot approach would be necessary. This would involve ensuring the complete consumption of the thiomethoxide nucleophile in the first step before the introduction of the oxidizing agent.

A plausible one-pot procedure could involve:

Performing the nucleophilic aromatic substitution in a suitable solvent like DMF.

After the reaction is complete, either removing the solvent and replacing it with one suitable for the oxidation (e.g., acetic acid or ethyl acetate) or carefully adding the oxidizing agent directly if the initial solvent is compatible.

Careful addition of the oxidant (e.g., a urea-hydrogen peroxide complex) to the reaction mixture containing the newly formed thioether.

The success of such a one-pot strategy would hinge on the careful control of the reaction conditions at each stage to prevent cross-reactivity and maximize the yield of the final sulfone product.

Mechanistic Studies of this compound Formation

The formation of this compound can be understood by examining the mechanisms of the two key transformations.

The initial formation of the thioether precursor, 4-bromo-1-chloro-2-(methylthio)benzene, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism . This is typically an addition-elimination process. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com The mechanism involves:

Addition: The nucleophile (CH3S⁻) attacks the electron-deficient carbon atom of the aromatic ring that bears a leaving group (in this case, a chlorine atom). This attack is facilitated by the electron-withdrawing nature of the bromo and other chloro substituents. This step is usually the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Elimination: The leaving group (Cl⁻) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final product of this step, 4-bromo-1-chloro-2-(methylthio)benzene.

The second stage of the synthesis, the oxidation of the thioether to the sulfone, involves a two-step oxidation process. researchgate.netnih.gov

First Oxidation (Sulfide to Sulfoxide): The sulfur atom of the thioether acts as a nucleophile and attacks the electrophilic oxygen atom of the oxidizing agent (e.g., hydrogen peroxide). This results in the formation of the intermediate sulfoxide, 4-bromo-1-chloro-2-(methylsulfinyl)benzene.

Second Oxidation (Sulfoxide to Sulfone): The sulfur atom of the sulfoxide is further oxidized by another molecule of the oxidant to form the final sulfone, this compound. The mechanism of this step can be either a concerted process or a two-step pathway involving a betaine (B1666868) intermediate, depending on the specific oxidant and solvent system used. nih.govrsc.org

The electron-withdrawing bromo and chloro substituents on the aromatic ring decrease the nucleophilicity of the sulfur atom, which can make the oxidation process more challenging compared to electron-rich aryl sulfides.

Halogen-Specific Reactivity of this compound

The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring of this compound raises questions of chemoselectivity in various transformations. The methanesulfonyl group, being a strong electron-withdrawing group, activates the ring for nucleophilic attack and influences the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution Reactions on Halogen Sites

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, especially when electron-withdrawing groups are present on the aromatic ring. nih.govnih.gov The methanesulfonyl group at the C-2 position strongly activates the halogen atoms at C-1 (chlorine) and C-4 (bromine) towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. nih.govnih.govnih.gov

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion, followed by the elimination of the leaving group. nih.govnih.gov The rate of reaction is influenced by the nature of the halogen, with the C-F bond being the most reactive and the C-I bond being the least reactive in SNAr reactions. Therefore, the C-Cl bond is generally more susceptible to nucleophilic attack than the C-Br bond. nih.gov

In the case of this compound, a nucleophile would preferentially attack the carbon atom bearing the chlorine atom due to the higher electronegativity of chlorine compared to bromine, which better stabilizes the transition state. The strong electron-withdrawing effect of the sulfonyl group, particularly at the ortho and para positions, further facilitates this reaction. google.com

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution of this compound

| Nucleophile | Predicted Major Product | Rationale |

| Sodium methoxide (B1231860) (NaOMe) | 4-Bromo-1-methoxy-2-methanesulfonylbenzene | The C-Cl bond is more activated towards nucleophilic attack than the C-Br bond. |

| Ammonia (NH₃) | 4-Bromo-2-methanesulfonyl-aniline | Similar to alkoxides, amines are expected to displace the more reactive chloride. |

| Sodium thiophenoxide (NaSPh) | 4-Bromo-2-methanesulfonyl-1-(phenylthio)benzene | Thiolates are potent nucleophiles and will follow the established reactivity pattern. |

This table is based on established principles of nucleophilic aromatic substitution reactivity, as specific experimental data for this compound was not found in the searched literature.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi) for Aryl-Aryl or Aryl-Heteroatom Bond Formation

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions, which are typically catalyzed by palladium complexes, generally follows the order: I > Br > Cl. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.orglibretexts.orgorganic-chemistry.org This trend is opposite to that observed in SNAr reactions and is attributed to the relative ease of oxidative addition of the C-X bond to the palladium catalyst.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organohalide. wikipedia.orgorganic-chemistry.orglibretexts.org For this compound, the Suzuki-Miyaura coupling is expected to occur selectively at the C-Br bond. nih.gov By choosing appropriate reaction conditions, such as the palladium catalyst, ligand, and base, it is possible to achieve high chemoselectivity. wikipedia.orgorganic-chemistry.orglibretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (like an alkene) with an organohalide. uni.lu Similar to the Suzuki coupling, the higher reactivity of the C-Br bond would likely lead to selective reaction at this position.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org The reactivity trend (I > Br > Cl) also applies here, making the C-Br bond of this compound the preferred site for coupling. wikipedia.orglibretexts.orgorganic-chemistry.org Copper(I) is often used as a co-catalyst. wikipedia.orglibretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. organic-chemistry.org This reaction is known for its high functional group tolerance and generally follows the same reactivity pattern for halogens, favoring the reaction at the C-Br bond. organic-chemistry.org

Table 2: Predicted Chemoselectivity in Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Predicted Major Product | Catalyst System (Example) |

| Suzuki-Miyaura | Phenylboronic acid | 4-Phenyl-1-chloro-2-methanesulfonylbenzene | Pd(PPh₃)₄ / Na₂CO₃ |

| Heck | Styrene | 4-(2-Phenylethenyl)-1-chloro-2-methanesulfonylbenzene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N |

| Sonogashira | Phenylacetylene | 4-(2-Phenylethynyl)-1-chloro-2-methanesulfonylbenzene | PdCl₂(PPh₃)₂ / CuI / Et₃N |

| Negishi | Phenylzinc chloride | 4-Phenyl-1-chloro-2-methanesulfonylbenzene | Pd(PPh₃)₄ |

This table is based on the general reactivity trends of aryl halides in cross-coupling reactions. Specific experimental data for this compound was not found in the searched literature.

Reductive Dehalogenation Methodologies

Reductive dehalogenation is the process of removing a halogen atom and replacing it with a hydrogen atom. This can be achieved using various methods, including catalytic hydrogenation. The ease of reduction of aryl halides follows the trend I > Br > Cl > F. nih.gov Therefore, it is possible to selectively remove the bromine atom from this compound while leaving the chlorine atom intact. nih.gov

A common method for this transformation is catalytic hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent (e.g., ammonium (B1175870) formate). nih.gov The selective reduction of a bromo substituent in the presence of a chloro substituent has been demonstrated in various aromatic compounds. nih.gov

Reactivity Pertaining to the Methanesulfonyl Group in this compound

The methanesulfonyl (mesyl) group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. It also has its own characteristic reactions.

Sulfonyl Group as an Activating or Directing Group

As a powerful electron-withdrawing group, the methanesulfonyl group deactivates the benzene ring towards electrophilic aromatic substitution. However, it is a meta-director for such reactions. Conversely, and more importantly for the reactivity of this compound, it strongly activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions. google.com In this molecule, the chlorine atom is ortho to the sulfonyl group, and the bromine atom is para, making both susceptible to nucleophilic attack, with the chlorine being more so as previously discussed.

Transformations Involving the Sulfur Atom (e.g., Reduction to Sulfide, Oxidation)

The sulfur atom in the methanesulfonyl group is in its highest oxidation state (+6) and can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce aryl sulfones to the corresponding thiols or sulfides, although this transformation can be challenging.

While the sulfonyl group is generally stable, under certain conditions, it can be cleaved from the aromatic ring. For example, desulfonylation can be achieved under strongly basic or reductive conditions.

Electrophilic Aromatic Substitution Patterns on this compound

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of these reactions on a substituted benzene ring are dictated by the nature of the substituents already present.

Regioselectivity and Electronic Influences of Substituents

The orientation of an incoming electrophile onto the this compound ring is a consequence of the combined directing effects of the bromo, chloro, and methanesulfonyl groups. The electronic nature of these substituents can be activating or deactivating towards electrophilic attack and can direct the incoming electrophile to specific positions (ortho, meta, or para) relative to themselves.

In contrast, the methanesulfonyl (-SO2CH3) group is a powerful deactivating and meta-directing group. libretexts.org Its strong electron-withdrawing inductive and resonance effects (-I and -M) significantly reduce the electron density of the benzene ring, making it much less susceptible to electrophilic attack. The withdrawal of electron density is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the most favorable sites for electrophilic substitution.

In this compound, the positions for potential electrophilic attack are C3, C5, and C6. The directing effects of the existing substituents on these positions are as follows:

Position C3: This position is ortho to the chloro group and meta to the bromo group. The chloro group directs ortho/para, and the bromo group also directs ortho/para. The methanesulfonyl group directs meta.

Position C5: This position is meta to the chloro group, ortho to the bromo group, and meta to the methanesulfonyl group. The chloro group directs ortho/para, the bromo group directs ortho/para, and the methanesulfonyl group directs meta.

Position C6: This position is ortho to the methanesulfonyl group and para to the bromo group. The methanesulfonyl group is a strong meta-director, and the bromo group is an ortho/para-director.

Considering the powerful meta-directing and deactivating nature of the methanesulfonyl group, electrophilic substitution is most likely to occur at the positions meta to it, which are C3 and C5. Between C3 and C5, the directing effects of the halogens come into play. The chloro group at C1 directs ortho to C6 and C2 (already substituted) and para to C4 (already substituted). The bromo group at C4 directs ortho to C3 and C5 and para to C1 (already substituted). Therefore, both C3 and C5 are ortho to the bromo group. The chloro group at C1 is ortho to C6 and C2 and meta to C3 and C5.

To quantify the electronic effects of these substituents, Hammett substituent constants (σ) are often used. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

| Substituent | Hammett Constant (σp) | Directing Effect |

| -Cl | +0.23 | Deactivating, Ortho, Para-Director |

| -Br | +0.23 | Deactivating, Ortho, Para-Director |

| -SO2CH3 | +0.72 | Deactivating, Meta-Director |

Data sourced from various studies on Hammett constants. nih.govfiveable.melibretexts.orglibretexts.org

The positive and relatively large σp value for the methanesulfonyl group confirms its strong electron-withdrawing and deactivating nature. The positive σp values for chloro and bromo indicate their deactivating character through induction.

Mechanistic Investigations of Substitution Reactions

Formation of the Sigma Complex (Arenium Ion): In the first, and typically rate-determining step, the aromatic ring acts as a nucleophile and attacks the electrophile (E+). This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation to Restore Aromaticity: In the second, fast step, a base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic pi-system and yields the substituted product.

Computational studies on polysubstituted benzenes have shown that the relative stability of the possible sigma-complex intermediates can be used to predict the regioselectivity of the reaction. nih.gov For this compound, computational modeling would likely confirm that the arenium ions resulting from attack at the meta positions relative to the sulfonyl group are the most stable, thus leading to the predicted products.

Radical Reactions Involving this compound

Aryl sulfones can participate in radical reactions, often involving the cleavage of the carbon-sulfur bond. acs.orgnih.govnih.gov These reactions can be initiated by light (photochemically) or by radical initiators. organic-chemistry.org

One potential radical reaction pathway for aryl sulfones is desulfonylation, where the sulfonyl group is removed. This can occur under various conditions, including in the presence of transition metal catalysts or through photoredox catalysis. nih.gov Such reactions generate an aryl radical, which can then participate in subsequent bond-forming reactions.

Another possibility is the involvement in radical-radical cross-coupling reactions. nih.gov For instance, under photoredox catalysis, an aryl radical generated from another source could potentially add to the aromatic ring of this compound, although this is less common than substitution on the electron-deficient ring.

While no specific studies on the radical reactions of this compound have been found, the general reactivity of aryl sulfones suggests that it could potentially undergo radical-mediated desulfonylation or participate in other radical processes under appropriate conditions. For example, free-radical halogenation, typically initiated by UV light, could potentially occur at the methyl group of the methanesulfonyl substituent, although the highly deactivated nature of the aromatic ring might influence this reactivity. wikipedia.orgyoutube.comyoutube.com

Electronic Structure and Bonding Analysis

A thorough investigation into the electronic structure of this compound would provide fundamental insights into its stability, reactivity, and spectroscopic properties. Such an analysis typically involves quantum mechanical calculations.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to predict the ground state properties of molecules. For this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. Key energetic properties such as the total electronic energy, the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap would also be calculated. These parameters are crucial for understanding the molecule's kinetic stability and chemical reactivity. The presence of the strongly electron-withdrawing methanesulfonyl group, alongside the electronegative chlorine and bromine atoms, is expected to render the benzene ring significantly electron-deficient. However, specific values from DFT calculations for this compound are not available in published literature.

Molecular Orbital Analysis and Aromaticity Assessment

Analysis of the molecular orbitals (MOs), particularly the HOMO and LUMO, is essential for predicting the sites of electrophilic and nucleophilic attack. A visualization of the HOMO and LUMO electron density distributions would reveal the most probable regions for chemical reactions. Furthermore, an aromaticity assessment, using methods such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA), would quantify the degree of aromatic character of the substituted benzene ring. Despite the importance of these analyses, specific studies detailing the MOs or a quantitative aromaticity assessment for this compound have not been found.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are critical to its function and interactions. The primary source of conformational flexibility in this compound would be the rotation around the C-S bond connecting the sulfonyl group to the benzene ring.

A detailed conformational analysis, typically performed by scanning the potential energy surface as a function of the key dihedral angles, would identify the most stable conformers and the energy barriers between them. Molecular dynamics (MD) simulations could further explore the conformational landscape of the molecule over time at a given temperature, providing insights into its flexibility and the average populations of different conformational states in various environments. chemicalbook.com Such specific computational studies for this compound are not documented in the available literature.

Reaction Pathway Modeling and Transition State Characterization

As an intermediate in chemical synthesis, understanding the reaction mechanisms involving this compound is of significant interest. Computational modeling can be used to map out the potential energy surface of a reaction, identifying the minimum energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.

Calculating the structure and energy of the transition state allows for the determination of the activation energy, which is a key factor in predicting the reaction rate. While the compound is noted as a reactive electrophile for nucleophilic substitution reactions, specific computational models of its reaction pathways or characterizations of its transition states are not available in published research.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are frequently used to predict spectroscopic data, which can be a powerful tool for structure elucidation when compared with experimental results. liverpool.ac.uk

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Predicting ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry, often using DFT with methods like the Gauge-Independent Atomic Orbital (GIAO) approach. uni.lu For this compound, such predictions would be invaluable for confirming its structure and assigning experimental spectra. The predicted shifts would be highly influenced by the electronic effects of the three different substituents on the benzene ring.

While general methods for NMR prediction exist, a specific, reliable prediction of the NMR chemical shifts for this compound, correlated with experimental data, is not available. The PubChem database entry for this compound explicitly notes that no literature data is available.

Vibrational Spectroscopy (IR, Raman) Mode Assignments

The experimental recording and theoretical calculation of vibrational spectra are fundamental in characterizing the structure and bonding of a molecule. Infrared (IR) and Raman spectroscopy provide a fingerprint of the vibrational modes, which can be assigned to specific stretching, bending, and torsional motions within the molecule. For this compound, such specific data is absent from the current body of scientific literature.

In related but distinct molecules, such as various halogenated benzenes and sulfonyl-containing compounds, characteristic vibrational frequencies have been identified. For instance, C-Br stretching vibrations are typically observed in the range of 500-600 cm⁻¹, while C-Cl stretching modes appear between 600-800 cm⁻¹. The sulfonyl group (-SO₂-) exhibits strong characteristic asymmetric and symmetric stretching bands, usually found near 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

However, without experimental spectra (FTIR and FT-Raman) and computational analysis (like Density Functional Theory calculations) specifically for this compound, a detailed and accurate assignment of its vibrational modes is not possible. A hypothetical data table for such assignments would require these foundational studies.

Intermolecular Interactions and Crystal Packing Predictions

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal structure, polymorphism, and melting point. These interactions are governed by forces such as hydrogen bonds, halogen bonds, and van der Waals forces.

For this compound, there are no published crystallographic studies. Therefore, information regarding its crystal system, space group, and the specific intermolecular interactions that dictate its packing in the solid state is unavailable.

Theoretical predictions of crystal packing can sometimes be made using computational methods. These simulations explore potential crystal structures and rank them by energy to identify the most likely arrangements. Such studies would elucidate the role of the bromine and chlorine atoms in forming halogen bonds (e.g., C-Br···O or C-Cl···O interactions with the sulfonyl group of a neighboring molecule) and how the methanesulfonyl group participates in directing the crystal packing. However, no such predictive studies for this specific compound have been reported.

In the absence of experimental or theoretical data, any discussion on the intermolecular interactions and crystal packing of this compound would be purely speculative and fall outside the scope of a scientifically rigorous article.

Importance of Aryl Sulfonyl Groups in Organic Synthesis and Material Science

The aryl sulfonyl group (Ar-SO₂-R) is another functional group of great importance in organic chemistry. The sulfur atom in the sulfonyl group is in a high oxidation state, making the group strongly electron-withdrawing. This property imparts several useful characteristics to molecules containing it.

Key roles of the aryl sulfonyl group include:

Activating Group: The sulfonyl group can activate adjacent positions for nucleophilic attack and stabilize adjacent carbanions, a feature that has been widely exploited in synthesis. tandfonline.com

Leaving Group: The arylsulfonate anion is a very stable species, making the aryl(sulfonyl)amino group a good leaving group in intramolecular substitution reactions. tandfonline.comacs.org

Blocking Group: Sulfonation of an aromatic ring is a reversible process. masterorganicchemistry.com This allows the sulfonyl group to be used as a "blocking group" to temporarily occupy a specific position on the ring (typically the para position), directing subsequent reactions to other positions (like the ortho position). The blocking group can then be removed under acidic conditions. masterorganicchemistry.com

The synthetic utility of the aryl sulfonyl moiety is evident in its application in the diastereoselective and enantioselective synthesis of various amino and heterocyclic compounds. tandfonline.com Furthermore, the C(sp²)-aryl sulfonate functional group is found in a number of bioactive molecules. nih.gov Recent research has focused on developing milder conditions for the synthesis of aryl sulfinates, which are key precursors to medicinally relevant sulfonyl derivatives like sulfones and sulfonamides. nih.gov

Structural and Electronic Features of 4 Bromo 1 Chloro 2 Methanesulfonylbenzene

4-bromo-1-chloro-2-methanesulfonylbenzene is a polysubstituted aromatic compound featuring a benzene (B151609) ring substituted with two different halogen atoms (bromine and chlorine) and a methanesulfonyl group (-SO₂CH₃).

The specific arrangement of these substituents on the benzene ring dictates its chemical identity and reactivity. The nomenclature indicates that the bromine atom is at position 4, the chlorine atom is at position 1, and the methanesulfonyl group is at position 2.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrClO₂S uni.lu |

| Monoisotopic Mass | 267.89603 Da uni.lu |

| SMILES | CS(=O)(=O)C1=C(C=CC(=C1)Br)Cl uni.lu |

| InChI | InChI=1S/C7H6BrClO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3 uni.lu |

| InChIKey | YHAJNZXMJKNKCN-UHFFFAOYSA-N uni.lu |

This table is interactive. Click on the headers to sort.

The electronic properties of the molecule are a composite of the effects of its three substituents:

Methanesulfonyl Group: The -SO₂CH₃ group is a very strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. It strongly deactivates the ring towards electrophilic substitution and is a meta-director.

The interplay of these electronic effects makes the different positions on the benzene ring electronically distinct, which is a key factor in predicting its reactivity in further chemical transformations.

Overview of Current Research Trends for Poly Substituted Arenes Containing Halogen and Sulfonyl Functionalities

The synthesis of polysubstituted arenes, particularly those with a defined substitution pattern, is a central theme in modern organic chemistry. These molecules are highly sought after for applications in medicinal chemistry, agrochemicals, and materials science. nih.gov

A significant challenge and an active area of research is the site-selective functionalization of polyhalogenated arenes that bear multiple, identical halogen atoms. nih.govnih.gov Achieving selectivity in such cases can be difficult due to the similar reactivity of the halogen substituents. nih.gov Current strategies to control site-selectivity in cross-coupling reactions include:

Electronically controlled processes: Exploiting the inherent electronic differences at various positions on the aromatic ring. nih.gov

Sterically controlled processes: Using steric hindrance to direct a reaction to a less hindered site. nih.gov

Directing-group-controlled processes: Employing a functional group on the molecule to direct a reagent to a specific nearby position. nih.gov

Ligand- and solvent-controlled reactions: Utilizing specific ligands or solvents to tune the catalyst's reactivity and selectivity. nih.govnih.gov

Furthermore, there is growing interest in the synthesis of highly substituted, functionality-rich aromatic compounds, such as hexasubstituted benzenes, as platforms for creating novel functional materials. mdpi.com The synthesis of these complex molecules often requires multi-step procedures, and developing efficient and regioselective protocols is a key research goal. mdpi.com The presence of both halogens and sulfonyl groups on an aromatic ring provides multiple reaction sites, making such compounds valuable synthons for building molecular complexity.

An in-depth examination of the synthetic strategies for producing 4-bromo-1-chloro-2-methanesulfonylbenzene reveals a landscape of both classical and modern organic chemistry techniques. The precise arrangement of the bromo, chloro, and methanesulfonyl substituents on the benzene (B151609) ring presents a significant regiochemical challenge, necessitating a careful selection of synthetic routes. This article explores the various methodologies for the synthesis of this specific trisubstituted benzene and its key precursors, focusing on the chemical principles that govern yield and selectivity.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 Bromo 1 Chloro 2 Methanesulfonylbenzene

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the confirmation of a compound's elemental composition. For 4-bromo-1-chloro-2-methanesulfonylbenzene (C₇H₆BrClO₂S), HRMS would provide a highly accurate mass measurement of the molecular ion, which can be compared to the theoretical exact mass. The presence of bromine and chlorine, with their distinct isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a characteristic isotopic cluster for the molecular ion peak, further corroborating the elemental composition.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 267.8955 |

| [M-CH₃]⁺ | 252.8799 |

| [M-SO₂CH₃]⁺ | 188.8950 |

| [C₆H₃BrCl]⁺ | 189.8875 |

Note: These are theoretical values. Actual experimental values may vary slightly.

Advanced NMR Techniques for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the precise connectivity of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be employed.

Although specific experimental NMR spectra for this compound are not widely published, data for analogous compounds like 1-bromo-4-chloro-2-methylbenzene can be used for predictive purposes. chemicalbook.com The ¹H NMR spectrum is expected to show a singlet for the methyl protons of the sulfonyl group and a complex aromatic region with three distinct proton signals. The chemical shifts and coupling patterns of these aromatic protons would be crucial for confirming the substitution pattern.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning the proton and carbon signals unequivocally.

In the absence of a crystal structure, solid-state NMR could be a powerful tool for studying polymorphs, if they exist. Different crystalline forms would likely exhibit distinct ¹³C chemical shifts due to variations in the local electronic environment and intermolecular packing.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Position | Predicted ¹³C Shift | Predicted ¹H Shift |

|---|---|---|

| C1 (-Cl) | ~135 | - |

| C2 (-SO₂CH₃) | ~140 | - |

| C3 | ~132 | ~8.0 (d) |

| C4 (-Br) | ~120 | - |

| C5 | ~130 | ~7.8 (dd) |

| C6 | ~128 | ~7.6 (d) |

| -SO₂CH₃ | ~45 | ~3.3 (s) |

Note: These are estimated values based on analogous structures and substituent effects. Actual values will depend on the solvent and experimental conditions.

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, as well as bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, studies on related sulfones, such as methyl-(4-chlorophenyl)sulfone and various other substituted phenyl sulfones, offer valuable insights. researchgate.netst-andrews.ac.uk

Table 3: Expected Crystallographic Data Parameters for a Hypothetical Crystal of this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| S=O bond length | ~1.45 Å |

| C-S bond length | ~1.77 Å |

| C-S-C bond angle | ~105° |

| O-S-O bond angle | ~118° |

Note: These values are based on typical bond lengths and angles observed in related phenyl sulfone crystal structures. st-andrews.ac.uk

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify functional groups within a molecule. The IR and Raman spectra of this compound would be characterized by specific vibrational modes.

The sulfonyl group would give rise to strong, characteristic absorption bands in the IR spectrum corresponding to its symmetric and asymmetric stretching vibrations. researchgate.netacs.org The aromatic ring would exhibit C-H and C=C stretching vibrations, as well as out-of-plane bending modes that are sensitive to the substitution pattern. The C-Br and C-Cl stretching vibrations would be observed at lower frequencies.

While a specific spectrum for the target compound is not available, data from related compounds like 1-bromo-4-chlorobenzene (B145707) and other phenyl sulfones can be used to predict the approximate regions for these vibrations. nist.govnist.gov

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl C-H | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1350-1300 |

| Sulfonyl (SO₂) | Symmetric Stretching | 1160-1120 |

| C-Cl | Stretching | 800-600 |

| C-Br | Stretching | 600-500 |

Note: These are general ranges and the exact positions of the bands can provide detailed structural information.

Chiroptical Spectroscopy (if chiral derivatives are considered)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. The target compound, this compound, is achiral and therefore would not exhibit a chiroptical response.

However, if a chiral derivative of this compound were to be synthesized, for instance by introducing a chiral substituent, chiroptical spectroscopy would be an essential tool for determining its absolute configuration and studying its conformational properties in solution.

Collision Cross Section (CCS) Measurements and Predictions for Gas-Phase Structural Characterization

Ion mobility spectrometry (IMS) coupled with mass spectrometry allows for the measurement of the collision cross section (CCS) of an ion, which is related to its size and shape in the gas phase. This technique provides an additional dimension of separation and characterization beyond just the mass-to-charge ratio.

While experimental CCS data for this compound is not available, predicted CCS values have been calculated using computational methods. uni.luuni.lu These predictions can be valuable for tentative identification in complex mixtures when authentic standards are not available.

Table 5: Predicted Collision Cross Section (CCS) Values (Ų) for Adducts of this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 268.90331 | 134.3 |

| [M+Na]⁺ | 290.88525 | 149.6 |

| [M-H]⁻ | 266.88875 | 142.1 |

Source: PubChemLite. These values are computationally predicted. uni.lu

Role of 4 Bromo 1 Chloro 2 Methanesulfonylbenzene As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Functionalized Benzene (B151609) Derivatives

The primary application of 4-bromo-1-chloro-2-methanesulfonylbenzene in organic synthesis is as a precursor for highly functionalized benzene derivatives. The presence of two different halogen atoms (bromo and chloro) at specific positions allows for selective transformations, particularly through palladium-catalyzed cross-coupling reactions. researchgate.net Generally, the carbon-bromine (C-Br) bond is more reactive and susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond. This difference in reactivity enables the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent reactions.

Patents for the synthesis of pharmaceutical intermediates, such as precursors to dapagliflozin, utilize a similar 4-bromo-1-chlorobenzene core, underscoring the industrial relevance of this substitution pattern for creating complex molecular architectures. google.comgoogle.com

| Reaction Type | Reagents | Selective Target | Potential Product Class |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | C-Br bond | 4-Aryl-1-chloro-2-methanesulfonylbenzenes |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C-Br bond | 4-Alkynyl-1-chloro-2-methanesulfonylbenzenes |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | C-Br bond | N-Aryl/alkyl-4-amino-1-chloro-2-methanesulfonylbenzenes |

| Sequential Coupling | 1. R¹-B(OH)₂ (mild cond.)2. R²-B(OH)₂ (harsh cond.) | 1. C-Br2. C-Cl | 1,4-Disubstituted-2-methanesulfonylbenzenes |

| This table represents potential selective reactions based on established principles of cross-coupling chemistry. mdpi.commdpi.comresearchgate.net |

Scaffold for the Construction of Fused Heterocyclic Systems

Fused heterocyclic systems are ubiquitous in medicinal chemistry and materials science. nih.gov this compound serves as an excellent starting scaffold for constructing such systems. The di-halogenated nature of the molecule allows for the sequential introduction of functionalities that can undergo intramolecular cyclization to form new rings fused to the central benzene core.

A common strategy involves an initial nucleophilic substitution or cross-coupling reaction at one of the halogen positions, followed by a ring-closing reaction involving the second halogen. For instance, the more reactive C-Br bond can be coupled with a molecule containing a nucleophilic group (e.g., -OH, -NH₂, -SH). Subsequent intramolecular cyclization via nucleophilic attack on the carbon bearing the chlorine atom would lead to the formation of a fused oxygen, nitrogen, or sulfur-containing heterocycle. The synthesis of thiazole-based compounds, for example, often involves the reaction of halogenated precursors with thioamides or similar reagents. nih.gov Similarly, bromo-derivatives of benzofused thiadiazoles are known precursors for various functional materials. mdpi.com The electron-deficient nature of the benzene ring, due to the sulfonyl group, facilitates such nucleophilic aromatic substitution steps, which are crucial for many cyclization pathways.

Application in the Design and Synthesis of Advanced Organic Materials (e.g., Polymers, Liquid Crystals, Dyes)

The electronic properties of this compound make it a promising building block for advanced organic materials. The combination of a polarizable π-system and a strong, permanent dipole from the electron-withdrawing methanesulfonyl group is a key feature in the design of materials for optoelectronics.

While specific examples utilizing this exact compound are not widespread, its structural motifs are highly relevant. Brominated derivatives of benzothiadiazoles, which can be synthesized from precursors like this compound, are important intermediates for dyes used in dye-sensitized solar cells (DSSCs) and other photovoltaic applications. mdpi.com The electron-accepting nature of the thiadiazole and sulfonyl groups helps to create donor-acceptor systems with small HOMO-LUMO gaps, a desirable property for absorbing visible light. By undergoing polymerization reactions, typically through repeated cross-coupling of its bromo and chloro functionalities, this building block could potentially be incorporated into conjugated polymers for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Role as a Ligand Precursor in Catalysis Research

In catalysis, the performance of a metal catalyst is critically dependent on the electronic and steric properties of its coordinating ligands. This compound has the potential to serve as a precursor for the synthesis of specialized ligands. The reactive halogen sites can be converted into common coordinating groups such as phosphines, amines, or N-heterocyclic carbenes (NHCs).

For example, the bromine atom can be displaced by a diarylphosphine group via a coupling reaction or by lithiation followed by quenching with a chlorophosphine. The resulting phosphine (B1218219) ligand would possess a unique electronic profile due to the remaining chloro and methanesulfonyl substituents on the phenyl ring. These strong electron-withdrawing groups would make the ligand π-accepting, which can stabilize electron-rich metal centers and influence the catalytic cycle in reactions like Suzuki-Miyaura cross-coupling. researchgate.net The ability to tune the electronic properties of ligands is crucial for optimizing catalytic activity and selectivity, making precursors like this valuable in the development of new catalytic systems.

Development of Novel Methodologies for Chemoselective Functionalization

The development of synthetic methods that can selectively modify one functional group in the presence of others is a central goal of modern organic chemistry. This compound is an ideal substrate for developing and showcasing such chemoselective methodologies due to the differential reactivity of its C-Br and C-Cl bonds.

As noted previously, palladium-catalyzed cross-coupling reactions can be tuned to react selectively at the C-Br position. researchgate.net Researchers can use this substrate to test the limits of selectivity for new catalysts or reaction conditions. A highly selective catalyst would be able to functionalize the C-Br bond with near-perfect fidelity, leaving the C-Cl bond untouched for a subsequent, orthogonal transformation. This allows for the development of one-pot, multi-step synthetic sequences where different bonds are formed in a controlled order without the need for intermediate purification steps. The ability to achieve high chemoselectivity with substrates like this compound is a hallmark of a robust and synthetically useful chemical transformation. nih.gov

Future Research Directions and Unexplored Reactivities of 4 Bromo 1 Chloro 2 Methanesulfonylbenzene

Sustainable and Green Chemistry Approaches for Synthesis

The traditional synthesis of aryl sulfones often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. Future research is poised to focus on developing more sustainable and environmentally benign methods for the synthesis of 4-bromo-1-chloro-2-methanesulfonylbenzene.

Key areas of investigation include:

Catalyst- and Solvent-Free Conditions: Research into the oxidation of the corresponding sulfide (B99878), 4-bromo-1-chloro-2-(methylthio)benzene, using green oxidants like hydrogen peroxide (H₂O₂) under catalyst- and solvent-free conditions is a promising avenue. nih.gov Such methods reduce the environmental impact by eliminating the need for heavy metal catalysts and volatile organic solvents.

Use of Eco-Friendly Reagents: A significant advancement in green sulfone synthesis involves the use of stable, inexpensive, and eco-friendly sulfur dioxide sources, such as sodium metabisulfite (B1197395) (Na₂S₂O₅). nih.gov A potential green route for this compound could involve a three-component cross-coupling reaction of a suitable di-halo-arylboronic acid, sodium metabisulfite, and a methylating agent. nih.gov

Electrochemical Synthesis: Organic electrosynthesis is emerging as a powerful green tool, replacing chemical oxidants/reductants with electrons. researchgate.net An electrochemical approach could be developed for the direct C–S bond formation, potentially via the sulfonylation of 1-bromo-4-chlorobenzene (B145707) using a sulfinate salt at room temperature under catalyst- and additive-free conditions. organic-chemistry.org This method offers high atom economy and avoids the use of toxic reagents. researchgate.netnih.govscientificupdate.com

Flow Chemistry and Continuous Processing in Production

The transition from batch to continuous manufacturing offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or exothermic conditions. nih.govmitsui.com The production of this compound and its precursors is well-suited for such technologies.

Future research in this area should explore:

Continuous Sulfonylation/Sulfonylation: The synthesis of the key intermediate, an aryl sulfonyl chloride, from the corresponding arene and chlorosulfonic acid is highly exothermic and releases toxic gases. A continuous manufacturing process using continuous stirred-tank reactors (CSTRs) can mitigate these hazards through superior heat transfer and controlled reagent addition. mdpi.com Such a system could be adapted for the synthesis of 4-bromo-1-chloro-2-methanesulfonyl chloride, which can then be converted to the target compound.

Integrated Multi-step Synthesis: Flow chemistry enables the coupling of multiple reaction steps without the need for isolating intermediates. nih.gov A fully continuous process could be designed, starting from 1-bromo-4-chlorobenzene, proceeding through a sulfonation or sulfinylation step, followed by oxidation and methylation, all within an integrated flow system. This would significantly improve process efficiency and reduce manual handling. cambrex.com

Automated Process Control: Implementing automated control schemes with real-time monitoring (e.g., using gravimetric balances and spectroscopic probes) can ensure process consistency, reliability, and higher spacetime yields compared to batch processes. mdpi.com

Photochemical and Electrochemical Transformations

The unique electronic structure of this compound suggests a rich and largely unexplored landscape of photochemical and electrochemical reactivity.

Photochemical Reactions: UV irradiation of haloaromatic compounds can lead to homolytic cleavage of the carbon-halogen bond. nih.govrsc.org For this compound, selective cleavage of the C-Br bond over the C-Cl bond is expected due to the lower bond dissociation energy. rsc.org This could generate a highly reactive aryl radical, which could be trapped by various radical acceptors, leading to novel C-C or C-heteroatom bond formations. Furthermore, the photolysis of aromatic sulfones can lead to the extrusion of SO₂ or the formation of sulfonyl radicals, opening up further synthetic possibilities. rsc.orgacs.org The presence of both halogen and sulfonyl groups could lead to competitive or sequential photochemical events that are yet to be explored. nih.gov

Electrochemical Transformations: The electrochemical reduction of aryl sulfones can generate radical anions that fragment to give a sulfinate anion and an aryl radical. rsc.orgrsc.org This provides a metal-free method for generating the 4-chloro-2-methanesulfonylphenyl radical. This radical could then participate in various coupling reactions. Conversely, electrochemical oxidation could target the aromatic ring or the sulfonyl group, potentially leading to polymerization or the formation of novel functionalized products. The electrochemical synthesis of aryl sulfones from arenes and sodium sulfinates has been demonstrated and could be a viable route for this compound. researchgate.net

Exploration of Bio-orthogonal Reactions (excluding biological applications)

Bio-orthogonal reactions are highly selective chemical transformations that can occur in complex chemical environments without interfering with native functionalities. nih.govfgcu.edu The highly electron-deficient nature of the this compound ring makes it an intriguing candidate for certain types of these reactions, particularly for applications in materials science and chemical synthesis.

A key area for exploration is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction . organic-chemistry.orgtotal-synthesis.com

Mechanism: In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. lumenlearning.commasterorganicchemistry.com The IEDDA reaction reverses these electronic requirements, involving an electron-poor diene and an electron-rich dienophile. organic-chemistry.org However, electron-deficient arenes can also act as dienophiles in [4+2] cycloadditions with highly reactive, electron-rich dienes.

Potential Application: The benzene (B151609) ring of this compound is rendered extremely electron-poor by the cumulative electron-withdrawing effects of the methanesulfonyl group and the two halogen atoms. This suggests it could function as an electrophilic component (a dienophile) in IEDDA-type reactions with electron-rich dienes or other suitable partners like tetrazines. collectionscanada.gc.ca Such reactions would provide rapid access to complex, polycyclic structures that are not easily accessible through other means. This reactivity is currently unexplored and represents a significant opportunity for future research.

Integration into Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. This compound possesses several functional groups capable of participating in specific and directional non-covalent interactions, making it an excellent building block for crystal engineering and the construction of supramolecular assemblies. fgcu.edunih.gov

Halogen Bonding: The bromine and chlorine atoms on the aromatic ring can act as halogen bond donors. nih.gov Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.org The strength of this interaction increases from chlorine to bromine to iodine. nih.gov These halogen bonds can be used to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. nih.govrsc.org The presence of two different halogens could allow for orthogonal or competitive halogen bonding, leading to more complex and functional architectures.

Combined Interactions: The interplay between halogen bonding and hydrogen bonding involving the sulfonyl group could be exploited to create highly ordered, multi-component co-crystals with tunable properties. fgcu.edu By combining this compound with complementary molecules that can act as hydrogen bond donors and/or halogen bond acceptors, novel supramolecular materials could be engineered.

Q & A

Q. What are the recommended synthetic routes for 4-bromo-1-chloro-2-methanesulfonylbenzene, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically employed. Begin with halogenation of the benzene ring using bromine and chlorine sources under controlled electrophilic substitution conditions. Introduce the methanesulfonyl group via sulfonation (e.g., using methanesulfonyl chloride in the presence of AlCl₃ as a catalyst). Key parameters include temperature control (e.g., 0–5°C during sulfonation to prevent side reactions) and solvent selection (e.g., dichloromethane for solubility and inertness). Purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting patterns and sulfonyl group integration).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks ([M+H]⁺ or [M-H]⁻) and isotopic patterns consistent with Br/Cl.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data for sulfonylated aromatic compounds?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement). Key steps:

- Ensure high-quality crystal growth (slow evaporation from a non-polar solvent).

- Address disorder in sulfonyl groups by applying restraints or constraints during refinement.

- Validate thermal parameters (ADPs) and hydrogen bonding networks. Compare results with computational models (DFT) to resolve discrepancies in bond lengths/angles .

Q. How can the reactivity of this compound be leveraged in cross-coupling reactions?

- Methodological Answer : The bromo and chloro substituents enable selective coupling:

- Suzuki-Miyaura : Use Pd(PPh₃)₄ as a catalyst with arylboronic acids (1.2 equiv) in THF/water (3:1) at 80°C. The chloro group remains inert under these conditions.

- Buchwald-Hartwig Amination : Activate the chloro substituent with a palladium-Xantphos catalyst and Cs₂CO₃ as a base in toluene at 110°C. Monitor reaction progress via TLC to avoid over-functionalization .

Q. What are the best practices for analyzing environmental stability and surface interactions of this compound in laboratory settings?

- Methodological Answer : Conduct controlled degradation studies:

- Light Exposure : Use UV/Vis spectroscopy to track decomposition under UV light (λ = 365 nm) in quartz cuvettes.

- Surface Adsorption : Employ microspectroscopic imaging (e.g., AFM-IR) to study interactions with glass or polymer surfaces. Pre-treat surfaces with silanizing agents to minimize non-specific binding .

Safety and Compliance Considerations

- Handling : Use fume hoods for synthesis due to volatile intermediates (e.g., sulfonyl chlorides). Store at 0–6°C in amber glass to prevent photodegradation .

- Regulatory Compliance : Not listed under REACH Annex XIV; however, adhere to OSHA HazCom 2012 standards for labeling and SDS documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.